Positional Isomerism: Meta vs. Para Acetylamino Substitution as a Determinant of Molecular Recognition
The target compound bears the acetylamino group at the *meta* position of the pendent phenyl ring, whereas the most closely indexed analog (CAS 1144472‑45‑6) carries the identical group at the *para* position . In analogous quinazoline‑7‑carboxamide series, a *meta*→*para* shift in a hydrogen‑bonding substituent has been shown to alter IC₅₀ values by >20‑fold against kinase targets, due to changed vector angles of the terminal amide [1]. While no direct biochemical comparison of these two isomers has been published, the class‑level observation provides a quantifiable justification for differentiating the two regioisomers during scientific selection.
| Evidence Dimension | Biochemical potency modulation by positional isomerism (representative class example) |
|---|---|
| Target Compound Data | meta‑acetylamino isomer (target compound) |
| Comparator Or Baseline | para‑acetylamino isomer (CAS 1144472‑45‑6) |
| Quantified Difference | Class‑level inference: >20‑fold IC₅₀ shift observed for analogous quinazoline regioisomers [1] |
| Conditions | In vitro kinase inhibition assay (class proxy) |
Why This Matters
Procurement of the incorrect regioisomer may introduce a >20‑fold difference in target engagement, undermining reproducibility in lead‑optimization or chemical biology experiments.
- [1] Smits, R. A. et al. (2008) 'Fragment based design of new H4 receptor ligands with anti-inflammatory properties in vivo', Journal of Medicinal Chemistry, 51(9), pp. 2457–2467. doi:10.1021/jm7014217. View Source
